2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with tert-butylbenzoyl and dimethylphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with a suitable aromatic compound, followed by the formation of the quinoxaline ring through cyclization reactions.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetamide moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can interact with various enzymes and receptors, modulating their activity. The tert-butylbenzoyl and dimethylphenyl groups may enhance its binding affinity and selectivity towards these targets, leading to specific biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(4-TERT-BUTYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE: Shares the tert-butylbenzoyl group but differs in the core structure.
1-(3-(4-TERT-BUTYLBENZOYL)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-2-YL)ETHANONE: Contains a thiazole and benzimidazole core, offering different chemical properties.
2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-CHLOROPHENYL)ACETAMIDE: Similar structure but with a chlorophenyl group instead of dimethylphenyl.
Properties
Molecular Formula |
C29H31N3O3 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[1-(4-tert-butylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H31N3O3/c1-18-10-15-22(16-19(18)2)30-26(33)17-25-27(34)31-23-8-6-7-9-24(23)32(25)28(35)20-11-13-21(14-12-20)29(3,4)5/h6-16,25H,17H2,1-5H3,(H,30,33)(H,31,34) |
InChI Key |
FWSGXGSVSJNVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
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